Vemurafenib-d7 - 1365986-73-7

Vemurafenib-d7

Catalog Number: EVT-12207328
CAS Number: 1365986-73-7
Molecular Formula: C23H18ClF2N3O3S
Molecular Weight: 497.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vemurafenib-d7 is a deuterated analog of vemurafenib, a selective inhibitor of the B-Raf serine-threonine kinase, primarily indicated for the treatment of melanoma with the BRAF V600E mutation. Vemurafenib itself is a small molecule drug that has demonstrated efficacy in targeting specific mutations associated with cancer cell proliferation. The introduction of deuterium in vemurafenib-d7 enhances its pharmacokinetic properties, potentially improving its stability and metabolic profile.

Source and Classification

Vemurafenib was co-developed by Roche and Plexxikon and received approval from the U.S. Food and Drug Administration in 2011. It is classified as a kinase inhibitor and is categorized under small molecules due to its low molecular weight and ability to penetrate cellular membranes effectively. Vemurafenib-d7 falls under the same classification but is specifically designed for research purposes to study drug metabolism and pharmacodynamics more accurately.

Synthesis Analysis

Methods and Technical Details

The synthesis of vemurafenib-d7 involves several steps, typically beginning with the incorporation of deuterium into key precursors used in the original synthesis of vemurafenib. The standard synthesis pathway for vemurafenib includes:

  1. Formation of Key Intermediates: Utilizing deuterated reagents at critical steps to ensure that deuterium is incorporated into the final product.
  2. Coupling Reactions: Employing coupling reactions to form the core structure of vemurafenib while ensuring that deuterium is retained.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate vemurafenib-d7 from by-products.

The specific synthetic routes may vary, but they generally follow established methodologies for incorporating deuterium into organic molecules, often involving techniques like NMR spectroscopy to confirm the presence of deuterium at desired positions.

Molecular Structure Analysis

Structure and Data

Vemurafenib-d7 retains the core structure of vemurafenib but includes deuterium atoms at specific positions. The molecular formula for vemurafenib is C23H18ClF2N3O3SC_{23}H_{18}ClF_{2}N_{3}O_{3}S, and for its deuterated form, it would be represented as C23DxClF2N3O3SC_{23}D_{x}ClF_{2}N_{3}O_{3}S, where xx indicates the number of hydrogen atoms replaced by deuterium.

The three-dimensional structure can be analyzed using various computational chemistry tools, which provide insights into its binding interactions with the B-Raf kinase domain.

Chemical Reactions Analysis

Reactions and Technical Details

Vemurafenib-d7 undergoes similar chemical reactions as its non-deuterated counterpart, primarily focusing on interactions with mutated BRAF proteins. Key reactions include:

  • Binding Interactions: Vemurafenib-d7 binds competitively to the ATP-binding site of mutant BRAF, inhibiting downstream signaling pathways involved in cell proliferation.
  • Metabolic Pathways: The presence of deuterium alters metabolic pathways, potentially affecting half-life and clearance rates compared to standard vemurafenib.

Studies utilizing vemurafenib-d7 can elucidate differences in metabolic stability and pharmacokinetics due to deuteration.

Mechanism of Action

Process and Data

Vemurafenib-d7 functions by inhibiting the activity of mutant BRAF kinases, particularly those harboring the V600E mutation. It disrupts the BRAF/MEK/ERK signaling cascade, leading to reduced cell proliferation and inducing apoptosis in melanoma cells. The mechanism involves:

  1. Competitive Inhibition: Vemurafenib-d7 competes with ATP for binding at the active site of mutant BRAF.
  2. Downstream Effects: Inhibition leads to decreased phosphorylation of MEK and ERK proteins, ultimately reducing cellular growth signals.

Research indicates that while vemurafenib-d7 retains efficacy against BRAF V600E mutations, its altered pharmacokinetics might offer advantages in overcoming resistance mechanisms seen with standard vemurafenib treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vemurafenib-d7 shares many physical properties with vemurafenib but exhibits improved stability due to deuteration. Key properties include:

These properties can significantly impact formulation strategies for drug delivery.

Applications

Scientific Uses

Vemurafenib-d7 is primarily utilized in research settings to study drug metabolism and pharmacokinetics. Its applications include:

  • Metabolic Studies: Understanding how deuteration affects drug metabolism compared to non-deuterated forms.
  • Resistance Mechanism Investigation: Exploring how altered pharmacokinetics can influence resistance pathways in melanoma treatment.
  • Therapeutic Development: Assisting in the design of new inhibitors that may leverage similar mechanisms while minimizing resistance.

The use of vemurafenib-d7 in clinical research could lead to enhanced understanding of therapeutic strategies against melanoma and other cancers associated with BRAF mutations.

Properties

CAS Number

1365986-73-7

Product Name

Vemurafenib-d7

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2

InChI Key

GPXBXXGIAQBQNI-TXFBWYMTSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.